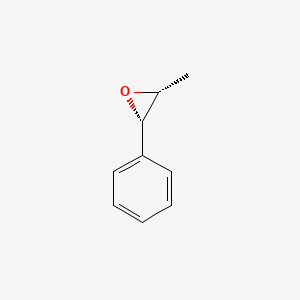

(1R,2R)-(+)-1-Phenylpropylene oxide

Description

BenchChem offers high-quality (1R,2R)-(+)-1-Phenylpropylene oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-(+)-1-Phenylpropylene oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R)-2-methyl-3-phenyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCOJTATJWDGEU-APPZFPTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14212-54-5 | |

| Record name | (2R,3R)-2-Methyl-3-phenyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14212-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-(+)-1-Phenylpropylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure and stereochemistry of (1R,2R)-(+)-1-Phenylpropylene oxide

[1][2]

Chemical Identity & Structural Analysis[2][3][4][5]

(1R,2R)-(+)-1-Phenylpropylene oxide is the precise stereoisomer of the epoxide derived from trans-

Nomenclature and Identifiers

-

IUPAC Name: (2R,3R)-2-methyl-3-phenyloxirane[1]

-

Common Name: (1R,2R)-trans-

-methylstyrene oxide -

Molecular Formula:

[1][3][4][5][6] -

Molecular Weight: 134.18 g/mol [5]

Stereochemical Configuration

The (1R,2R) designation confirms a trans relationship between the phenyl and methyl substituents on the oxirane ring.

-

C1 (Benzylic): Bonded to the phenyl group. Configuration (R) .

-

C2 (Homobenzylic): Bonded to the methyl group. Configuration (R) .

-

Optical Rotation:

(neat) or

Strain & Conformation: The oxirane ring possesses significant angle strain (~27 kcal/mol), driving its reactivity. In the trans-(1R,2R) isomer, the bulky phenyl and methyl groups adopt a pseudo-equatorial orientation to minimize 1,2-steric repulsion, making this isomer thermodynamically more stable than its cis counterpart, yet highly reactive toward nucleophiles due to ring strain.

Physical Properties Table

| Property | Value | Note |

| Physical State | Colorless Liquid | |

| Boiling Point | 201–207 °C | Atmospheric pressure |

| Density | 1.006 g/mL | at 25 °C |

| Refractive Index | ||

| Flash Point | 68.9 °C | |

| Solubility | Soluble in alcohols, ethers, DCM | Immiscible with water |

Synthetic Pathways & Enantioselective Catalysis[4][5][10][11]

Synthesizing the (1R,2R) isomer with high enantiomeric excess (ee) requires distinguishing between cis and trans olefin precursors. While Jacobsen’s Mn-salen catalyst is legendary for cis-alkenes, the Shi Epoxidation is the gold standard for generating (1R,2R)-trans-epoxides from trans-

The Shi Epoxidation Protocol (Dominant Pathway)

This method utilizes a fructose-derived chiral ketone catalyst and Oxone (potassium peroxymonosulfate) as the oxidant.

-

Substrate: trans-

-Methylstyrene.[7] -

Catalyst: D-Epoxone (derived from D-Fructose).

-

Oxidant: Oxone (

). -

Mechanism: The ketone forms a chiral dioxirane intermediate in situ. The trans-olefin approaches the dioxirane in a spiro-transition state that minimizes steric clash, delivering oxygen to the Re,Re-face.

Step-by-Step Protocol:

-

Preparation: Dissolve trans-

-methylstyrene in acetonitrile/dimethoxymethane (1:2) buffer ( -

Catalyst Addition: Add 30 mol% of the fructose-derived ketone.

-

Oxidation: Add aqueous Oxone and KOH simultaneously dropwise at -10 °C to maintain pH.

-

Quench & Isolation: Extract with pentane, wash with brine, and purify via silica gel chromatography (buffered with 1%

to prevent acid-catalyzed ring opening). -

Validation: Expect >90% yield and >90% ee.

Hydrolytic Kinetic Resolution (HKR)

If starting from racemic trans-1-phenylpropylene oxide, Jacobsen’s HKR is the method of choice to isolate the (1R,2R) enantiomer.

-

Catalyst: (S,S)-Co(salen) complex.

-

Process: The catalyst selectively hydrolyzes the (1S,2S) enantiomer to the diol, leaving the (1R,2R)-epoxide unreacted with high optical purity (>99% ee).

Figure 1: Synthetic workflows for obtaining (1R,2R)-1-Phenylpropylene oxide via Asymmetric Epoxidation (Shi) or Kinetic Resolution (HKR).

Reactivity & Regioselective Ring Opening

The utility of (1R,2R)-1-phenylpropylene oxide lies in its regiodivergent ring-opening capabilities. The outcome is dictated by the interplay between electronic activation (benzylic) and steric hindrance (homobenzylic).

Electronic vs. Steric Control[4]

-

Site A (Benzylic, C1): Electronically activated. The phenyl ring stabilizes the developing positive charge in the transition state (carbocation character). Favored under acidic/Lewis acid conditions.

-

Site B (Homobenzylic, C2): Sterically less hindered (Methyl vs Phenyl). Favored under basic/nucleophilic conditions (

).

Experimental Scenarios

Scenario A: Basic Conditions (Classical

)

-

Reagents: NaOMe/MeOH or Sodium Azide (

). -

Mechanism: Strong nucleophile attacks the least hindered carbon.[8]

-

Major Product: Attack at C2 (Methyl-bearing carbon) .

-

Inversion: Inversion of configuration at C2; C1 remains (R).

-

Product: (1R,2S)-2-substituted-1-phenylpropan-1-ol.

Scenario B: Acidic/Borderline Conditions (Electronic Control)

-

Reagents: MeOH/

or weak nucleophiles with Lewis Acids. -

Mechanism: Protonation of oxygen weakens the C-O bond. The C1-O bond breaks more easily due to benzylic resonance stabilization.

-

Major Product: Attack at C1 (Benzylic carbon) .

-

Inversion: Inversion of configuration at C1; C2 remains (R).

-

Product: (1S,2R)-1-substituted-1-phenylpropan-2-ol.

Figure 2: Regioselective ring-opening pathways. Acidic conditions favor benzylic attack (C1), while basic conditions favor terminal attack (C2).

Pharmaceutical Applications

(1R,2R)-1-Phenylpropylene oxide serves as a critical chiral scaffold in drug development.

- -Amino Alcohols: Ring opening with amines yields chiral amino alcohols (e.g., norephedrine analogues), which are pharmacophores in sympathomimetic drugs.

-

Dapoxetine Synthesis: The structure is a known impurity precursor and stereochemical reference standard in the synthesis of Dapoxetine (SSRI), ensuring enantiomeric purity in the final API.

-

Enzyme Inhibition Studies: Used as a probe to map the active sites of epoxide hydrolases, determining the stereospecificity of metabolic pathways.

References

Sources

- 1. (1R,2R)-(+)-1-Phenylpropylene oxide | C9H10O | CID 10953562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2R)-(+)-1-PHENYLPROPYLENE OXIDE | 14212-54-5 [chemicalbook.com]

- 3. (1R,2R)-(+)-1-Phenylpropylene oxide [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. trans-beta-Methylstyrene oxide | C9H10O | CID 10219457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 8. benchchem.com [benchchem.com]

Technical Guide: Distinguishing (1R,2R) and (1S,2S) Phenylpropylene Oxide Isomers

[1]

Stereochemical Identification & Nomenclature

The core distinction between these isomers lies in their absolute configuration at the epoxide carbons.[1] The molecule consists of an oxirane ring substituted with a phenyl group at C1 and a methyl group at C2.[1]

-

Common Name: trans-

-Methylstyrene oxide[1][2][3] -

IUPAC Name: (2R,3R)-2-methyl-3-phenyloxirane (and its enantiomer)[1][3]

-

Geometry: Both isomers possess a trans relationship between the phenyl and methyl groups.[1] The cis forms correspond to the (1R,2S) and (1S,2R) configurations.[1]

Comparative Properties Table

| Property | (1R,2R)-Isomer | (1S,2S)-Isomer |

| Configuration | (+)-trans | (−)-trans |

| Optical Rotation | +110° (neat); +45.3° (CHCl | –110° (neat) |

| CAS Number | 14212-54-5 | 4518-66-5 |

| Stereodescriptor | (1R, 2R) | (1S, 2S) |

| Biological Activity | Slower substrate for StEH1 (Potato EH) | Preferred substrate for StEH1 (High rate) |

3D Stereochemistry Visualization

The following diagram illustrates the stereochemical relationship. In the (1R,2R) isomer, both the phenyl and methyl groups are oriented in a way that dictates the "clockwise" priority assignment according to Cahn-Ingold-Prelog (CIP) rules, resulting in the (+) rotation.[1]

Figure 1: Stereochemical relationship between the (1R,2R) and (1S,2S) enantiomers.

Synthesis & Production Strategies

Producing these isomers in high enantiomeric excess (ee) requires asymmetric catalysis.[1] The choice of catalyst determines which enantiomer is dominant.[1]

A. Shi Epoxidation (Access to 1R,2R)

The Shi epoxidation uses a fructose-derived ketone catalyst to achieve high enantioselectivity for trans-olefins.[1]

-

Substrate: trans-

-Methylstyrene.[1][3][4] -

Catalyst: D-Fructose-derived ketone (Shi Catalyst 1).[1]

-

Oxidant: Oxone (Potassium peroxymonosulfate).[1]

-

Outcome: Yields (1R,2R)-phenylpropylene oxide with >90% ee.[1][5]

B. Jacobsen Epoxidation (Access to 1S,2S)

Using the (S,S)-Jacobsen Mn(III) salen catalyst typically favors the formation of the (1S,2S) epoxide from the corresponding olefin, although enantioselectivities for trans-alkenes are generally lower compared to cis-alkenes or the Shi method.[1]

C. Hydrolytic Kinetic Resolution (HKR)

Enzymatic hydrolysis is a powerful method to isolate pure enantiomers from a racemic mixture.[1]

-

Enzyme: Solanum tuberosum Epoxide Hydrolase (StEH1).[1]

-

Mechanism: StEH1 shows a strong preference for the (1S,2S) enantiomer.[1]

-

Process: In a racemic mixture, the enzyme rapidly hydrolyzes the (1S,2S) isomer into the corresponding diol.[1] The (1R,2R) isomer remains unreacted and can be recovered in high purity (kinetic resolution).[1]

Reactivity & Biological Implications

The chemical reactivity of the isomers is identical toward achiral reagents (e.g., strong acids, nucleophiles like amines in achiral solvents).[1] However, their interaction with biological systems is distinct.[1]

Enzymatic Hydrolysis Mechanism

Epoxide hydrolases (EHs) attack the epoxide ring to form diols.[1] The regioselectivity (which carbon is attacked) and enantioselectivity depend on the isomer.[1]

-

Regioselectivity: Nucleophilic attack usually occurs at the benzylic carbon (C1) due to the stabilization of the developing positive charge in the transition state.[1]

-

Stereochemistry of Opening: The attack is an

-like process, resulting in inversion of configuration at the attacked carbon.[1]

Reaction Pathway Diagram[1]

Figure 2: Kinetic resolution pathway showing the preferential hydrolysis of the (1S,2S) isomer.

Analytical Characterization

Distinguishing the isomers requires chiral analytical techniques.[1][6] Standard NMR or IR will not differentiate them.[1]

Chiral HPLC/GC Methods[1]

-

Column: Chiralcel OD-H or Chiralpak AD-H (HPLC); Cyclodextrin-based phases (GC like

-DEX).[1] -

Mobile Phase: Hexane/Isopropanol mixtures (typically 90:10 to 99:1).[1]

-

Detection: UV at 254 nm (phenyl chromophore).[1]

-

Elution Order: Depends on the specific column, but typically well-resolved. For Chiralcel OD, the (1R,2R) and (1S,2S) forms will have distinct retention times.[1]

Optical Rotation

A polarimeter is the simplest verification tool if the sample is chemically pure.[1]

Experimental Protocols

Protocol A: Synthesis of (1R,2R)-Phenylpropylene Oxide (Shi Epoxidation)

Based on Organic Syntheses, Vol. 80, p. 9 (2003).[1]

-

Reagents:

-

Setup:

-

Cool a reaction flask containing the olefin and catalyst in MeCN/Dimethoxymethane (2:1) to 0°C.

-

-

Addition:

-

Workup:

-

Purification:

-

Validation:

Protocol B: Enzymatic Resolution (Isolation of 1R,2R)

-

Substrate: Racemic trans-phenylpropylene oxide.[1]

-

Biocatalyst: Recombinant StEH1 (or commercial epoxide hydrolase kit).

-

Reaction:

-

Monitoring:

-

Extraction:

References

-

Organic Syntheses. (2003).[1][10] Asymmetric Epoxidation of trans-beta-Methylstyrene and 1-Phenylcyclohexene Using a D-Fructose-Derived Ketone. [Link]

-

PubChem. (n.d.).[1] trans-beta-Methylstyrene oxide Compound Summary. [Link][1]

-

Biochemistry. (2010).[1] Temperature and pH Dependence of Enzyme-Catalyzed Hydrolysis of trans-Methylstyrene Oxide. [Link][1]

Sources

- 1. (1R,2R)-(+)-1-Phenylpropylene oxide | C9H10O | CID 10953562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-beta-Methylstyrene oxide | C9H10O | CID 10219457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (1S,2S)-(−)-1-Phenylpropylene oxide (98%) - Amerigo Scientific [amerigoscientific.com]

- 8. (1R,2R)-(+)-1-PHENYLPROPYLENE OXIDE | 14212-54-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Biological Activity and Biocatalytic Profiling of Chiral Phenylpropylene Oxide Derivatives: A Technical Guide

Executive Summary

Chiral phenylpropylene oxides (e.g., trans-1-phenylpropylene oxide, also known as

Mammalian Metabolism and Toxicological Pathways

The biological activity of phenylpropylene oxide is intrinsically linked to its role as a reactive electrophile. The parent compound, trans-phenylpropene, is a well-documented pyrolytic degradation product generated when methamphetamine hydrochloride is smoked[2].

Hepatic Bioactivation

Upon systemic absorption, trans-phenylpropene undergoes rapid Phase I metabolism. In human liver microsomes (HLMs), Cytochrome P450 (CYP450) enzymes—specifically CYP2E1, CYP1A2, and CYP3A4 —catalyze the epoxidation of the alkene bond, yielding both (1R,2R)- and (1S,2S)-phenylpropylene oxide[2][5].

Cytotoxicity and Phase II Detoxification

The resulting epoxides are highly strained and electrophilic. Exposure to the (1S,2S)-enantiomer has been shown to induce concentration-dependent cytotoxicity in C6 glial cells, driven by cellular degeneration and electrophilic stress[2].

To mitigate this toxicity, the body relies on Phase II detoxification. Cytosolic Glutathione S-Transferases (GSTs) catalyze a stereoselective and regioselective nucleophilic ring-opening of the epoxide. The sulfhydryl group of reduced glutathione (GSH) attacks the benzylic carbon of the epoxide ring, forming a stable, water-soluble thioether adduct that is subsequently excreted via the mercapturic acid pathway[1][2].

Hepatic bioactivation of trans-phenylpropene and subsequent GSH detoxification.

Biocatalytic Applications in Asymmetric Synthesis

Beyond toxicology, chiral phenylpropylene oxides are pivotal in green chemistry. Their strained oxirane rings make them ideal substrates for enzymatic deracemization and functionalization.

-

Epoxide Hydrolases (EH): Enzymes such as the potato epoxide hydrolase (StEH1) facilitate the cofactor-independent hydrolysis of phenylpropylene oxide. The enzyme attacks the epoxide to yield enantiopure 1-phenylpropane-1,2-diol, a valuable chiral building block[3].

-

Styrene Oxide Isomerase (SOI): SOI catalyzes a highly specific Meinwald rearrangement. When acting on trans-1-phenylpropylene oxide, the enzyme orchestrates a regioselective 1,2-methyl shift (rather than a hydride shift), converting the epoxide directly into enantiomerically pure 2-phenylpropanal[4][6].

-

Halohydrin Dehalogenases (HHDHs): Engineered variants of HheC and HheG (often stabilized as Cross-Linked Enzyme Crystals, or CLECs) catalyze the enantioselective ring-opening of phenylpropylene oxide using anionic nucleophiles like azide (

) or cyanate, forming chiral azido-alcohols critical for pharmaceutical synthesis[7][8]. -

Monooxygenases: Advanced electroenzymatic systems utilizing the oxygenase subunit StyA can synthesize practically enantiopure (1S,2S)-1-phenylpropylene oxide directly from trans-

-methyl styrene via direct electrochemical regeneration of FADH2[9].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust experimental design must be self-validating. The following protocols integrate internal controls to definitively prove causality rather than mere correlation.

Protocol 1: In Vitro Bioactivation and Glutathione Trapping Assay

Objective: To quantify the CYP450-mediated epoxidation of trans-phenylpropene and trap the transient epoxide.

-

Preparation of the Microsomal Matrix: Thaw human liver microsomes (HLMs) on ice.

-

Causality Check: We utilize HLMs rather than isolated recombinant CYPs because HLMs preserve the native lipid bilayer and the natural stoichiometric ratio of CYP450 to Cytochrome P450 reductase (CPR). This ensures the electron transfer kinetics accurately reflect in vivo hepatic conditions[2].

-

-

Inhibitor Pre-Incubation (Self-Validation): Aliquot the HLMs into test and control vials. To the control vials, add selective CYP inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2).

-

Causality Check: This creates a self-validating negative control. If epoxide formation is suppressed only in the presence of ketoconazole, the specific role of CYP3A4 is definitively confirmed.

-

-

Substrate and Trapping Agent Addition: Introduce 1 mM trans-phenylpropene concurrently with 5 mM reduced glutathione (GSH) and human cytosolic GSTs[2].

-

Causality Check: Epoxides are highly transient and prone to spontaneous aqueous hydrolysis. GSH acts as a thermodynamic trap. By providing an excess of GSH, we drive the equilibrium toward the stable thioether adduct, preventing non-specific binding to microsomal proteins and enabling precise LC-MS/MS quantification.

-

-

Reaction Quenching: Quench the reaction after 60 minutes using ice-cold acetonitrile to precipitate proteins. Centrifuge at 10,000 x g and analyze the supernatant via LC-MS/MS.

Protocol 2: Biocatalytic Isomerization via Styrene Oxide Isomerase (SOI)

Objective: To track the stereospecific 1,2-methyl shift of trans-1-phenylpropylene oxide to 2-phenylpropanal.

-

Enzyme Reconstitution: Reconstitute recombinant SOI in a 50 mM Tris-HCl buffer (pH 7.5).

-

Biphasic Substrate Addition: Introduce trans-1-phenylpropylene oxide dissolved in an inert organic overlay (e.g., n-heptane).

-

Causality Check: Epoxides undergo spontaneous hydrolysis in water. A biphasic system partitions the substrate into the organic phase, slowly feeding it to the aqueous enzyme. This suppresses background non-enzymatic degradation, ensuring that the measured product is strictly enzyme-derived[4].

-

-

Kinetic Tracking: Extract aliquots from the organic layer at defined intervals. Analyze directly via Chiral GC-FID.

-

Causality Check: Chiral GC ensures that the stereospecificity of the Meinwald rearrangement is accurately quantified, validating the enzyme's enantiomeric excess (ee%) output against a parallel enzyme-free blank.

-

Self-validating experimental workflow for epoxide biocatalysis profiling.

Quantitative Data Summary

The following table synthesizes the kinetic, toxicological, and biocatalytic parameters associated with phenylpropylene oxide derivatives across various biological systems.

Table 1. Quantitative Biological and Catalytic Parameters of Phenylpropylene Oxide Derivatives

| Parameter | Biological / Catalytic System | Substrate / Enantiomer | Key Observation / Output | Source |

| Bioactivation | CYP1A2, CYP2E1, CYP3A4 | trans-phenylpropene | Rapid epoxidation to trans-phenylpropylene oxide | [2] |

| Cytotoxicity | C6 Glial Cells | (1S,2S)-phenylpropylene oxide | Concentration-dependent cell death and degeneration | [2] |

| Detoxification | Cytosolic GSTs + GSH | trans-phenylpropylene oxide | Regioselective benzylic GSH-adduct formation | [2] |

| Hydrolysis | Potato Epoxide Hydrolase (StEH1) | trans-phenylpropylene oxide | Enantioselective conversion to 1-phenylpropane-1,2-diol | [3] |

| Isomerization | Styrene Oxide Isomerase (SOI) | trans-1-phenylpropylene oxide | 1,2-methyl shift yielding 2-phenylpropanal | [4] |

| Azidolysis | Halohydrin Dehalogenase (HheG) | Phenylpropylene oxide | Enantioselective ring-opening using azide nucleophiles | [8] |

| Epoxidation | StyA Monooxygenase | trans- | >98% ee for (1S,2S)-1-phenylpropylene oxide | [9] |

References

-

Sanga, M., et al. "Epoxidation of the methamphetamine pyrolysis product, trans-phenylpropene, to trans-phenylpropylene oxide by CYP enzymes and stereoselective glutathione adduct formation." Toxicology and Applied Pharmacology, 2006. URL: [Link]

-

Schallmey, A., et al. "Biocatalytically Active and Stable Cross‐Linked Enzyme Crystals of Halohydrin Dehalogenase HheG by Protein Engineering." ChemCatChem, 2022. URL: [Link]

-

Hollmann, F., et al. "Direct Electrochemical Regeneration of Monooxygenase Subunits for Biocatalytic Asymmetric Epoxidation." Journal of the American Chemical Society, 2005. URL: [Link]

-

Kourist, R., et al. "Enzymatic reactions towards aldehydes: An overview." PMC - National Institutes of Health. URL: [Link]

-

"Hysteretic Behavior, Regioselectivity and Role of Salt Bridging Residues at the Domain Interface of Potato Epoxide Hydrolase StEH1." DiVA Portal. URL: [Link]

Sources

- 1. 2-Phenylpropylene Oxide|α-Methylstyrene Oxide Supplier [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

Solubility Profile of (1R,2R)-1-Phenylpropylene Oxide in Organic Solvents

[1]

Executive Summary

(1R,2R)-1-phenylpropylene oxide (CAS: 14212-54-5), also known as (1R,2R)-trans-β-methylstyrene oxide, is a chiral epoxide intermediate critical in the asymmetric synthesis of pharmaceuticals and fine chemicals.[1][2] As a lipophilic liquid at room temperature, its solubility profile is governed by the interaction between its hydrophobic phenyl-methyl backbone and the polarizable epoxide ring.[1][2]

This guide provides a technical analysis of its solubility thermodynamics, solvent compatibility, and stability concerns.[1][3] Unlike simple dissolution, the handling of this compound requires a balance between solubility (maximizing concentration) and electrophilic stability (preventing solvolysis in protic media).[1][3]

Physicochemical Characterization

Before selecting solvents, the fundamental physicochemical properties of the solute must be understood to predict interactions.[3]

| Property | Value / Description | Relevance to Solubility |

| IUPAC Name | (2R,3R)-2-methyl-3-phenyloxirane | Stereochemistry dictates packing (if solid) and chiral column interaction.[1][2] |

| Physical State | Colorless Liquid | Miscibility is the primary parameter rather than saturation limit (solubility). |

| Boiling Point | 201–207 °C (lit.)[1][2] | High boiling point allows for solvent evaporation without product loss. |

| LogP (Oct/Wat) | ~1.8 – 2.5 (Estimated) | Indicates high lipophilicity; preference for non-polar to moderately polar organic solvents.[1][2] |

| Dipole Moment | ~1.9 D (Epoxide ring) | Allows interaction with polar aprotic solvents (e.g., DMSO, DCM).[1][2][3] |

| Water Solubility | Negligible / Insoluble | Requires organic co-solvents for aqueous reactions (e.g., biphasic systems).[1][2][3] |

Thermodynamic Solubility Modeling

To scientifically select solvents, we utilize Hansen Solubility Parameters (HSP) .[1][2][3] These parameters decompose the cohesive energy density into dispersion (

Estimated HSP Values

Based on group contribution methods for styrene oxide analogs.

-

(Dispersion): 18.5 MPa

-

(Polarity): 6.5 MPa

-

(H-Bonding): 5.5 MPa

Solvent Compatibility Matrix

The "Interaction Radius" (

| Solvent Class | Representative Solvents | Predicted Compatibility | Mechanism |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High |

| Aromatic | Toluene, Benzene | Excellent | |

| Ethers | THF, MTBE, Diethyl Ether | Good | Similar polarity; no H-bond donation to trigger ring opening.[1][2][3] |

| Alkanes | Hexane, Pentane, Heptane | Good | Soluble due to lipophilicity, though slightly less ideal than aromatics due to lower |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Good | Soluble, but often requires workup to remove high-boiling solvents (DMSO/DMF).[1][2][3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Conditional | Soluble, but HIGH RISK of solvolysis (ring opening) over time or with catalysis.[1][2][3] |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates.[2] |

Experimental Solubility & Stability Profile

Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Extraction, or Analysis).

Caption: Decision matrix for solvent selection balancing solubility with chemical stability.

Stability in Solution (The "Protic Trap")

While (1R,2R)-1-phenylpropylene oxide is physically soluble in methanol and ethanol, these solvents are nucleophiles .[1][2][3]

-

Mechanism: In the presence of trace acid (even from silica gel) or base, the epoxide ring opens to form the methoxy-alcohol (solvolysis product).[1][2]

-

Recommendation: If alcohols must be used (e.g., as HPLC mobile phase modifiers), ensure the system is neutral and analyze immediately.[1][3] For storage, use non-nucleophilic solvents like Toluene or Hexane.[3]

Purification Solvents

Literature protocols for the synthesis of this compound highlight specific solvent systems for purification, serving as a proxy for solubility limits:

Methodologies

Protocol 1: Gravimetric Solubility Screening (Visual)

Since the compound is a liquid, "solubility" is often a question of miscibility.[1][3]

-

Preparation: Place 100 µL of (1R,2R)-1-phenylpropylene oxide into a clear glass vial.

-

Addition: Add solvent in 100 µL increments at 25°C.

-

Observation:

-

Miscible: Solution remains clear, single phase.

-

Immiscible: Formation of turbidity or phase separation (oil droplets).[1]

-

-

Verification: For "miscible" results, add water (if solvent is water-miscible) to see if the epoxide oils out, confirming it was dissolved and not reacted.[1][2]

Protocol 2: Chiral HPLC Sample Preparation

To determine enantiomeric excess (ee), the compound must be dissolved without degradation.[1][3]

References

-

Sigma-Aldrich. (1R,2R)-(+)-1-Phenylpropylene oxide Product Specification. Sigma-Aldrich.[1][2] Link[1][3]

-

Zhang, W., & Jacobsen, E. N. (1991).[1][2][3] Asymmetric Olefin Epoxidation with Sodium Hypochlorite Catalyzed by Manganese(III) Salen Complexes. Journal of Organic Chemistry, 56(7), 2296–2298.[1][3] (Source for extraction/purification protocols using hexane). Link[1][3]

-

PubChem. trans-beta-Methylstyrene oxide (Compound Summary). National Center for Biotechnology Information. Link

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for theoretical solubility modeling methodology). Link[1][3]

-

Organic Syntheses. (R,R)-trans-β-Methylstyrene Oxide. Org. Synth. 2005, 81,[1][2][3] 43. (Detailed synthesis and workup procedure). Link[1][3]

Technical Guide: (1R,2R)-1-Phenylpropylene Oxide as a Chiral Building Block

Executive Summary

(1R,2R)-1-Phenylpropylene oxide (CAS: 14212-54-5), also known as (1R,2R)-2-methyl-3-phenyloxirane, is a high-value chiral electrophile used primarily in the asymmetric synthesis of vicinal amino alcohols . Its rigid stereochemical framework serves as a "chiral anchor," allowing researchers to access the pharmacologically vital erythro-phenylpropanolamine manifold (e.g., Norephedrine, Ephedrine) with high diastereoselectivity.

This guide details the production of this building block via Hydrolytic Kinetic Resolution (HKR), analyzes its regioselective ring-opening mechanics, and provides a validated workflow for converting it into bioactive API intermediates.

Molecular Architecture & Reactivity Profile[1]

The utility of (1R,2R)-1-phenylpropylene oxide stems from the electronic disparity between its two electrophilic carbons. Unlike symmetric epoxides, the phenyl ring at C1 and the methyl group at C2 create distinct steric and electronic environments, enabling regiodivergent synthetic pathways .

| Feature | Specification |

| IUPAC Name | (2R,3R)-2-methyl-3-phenyloxirane |

| Common Name | trans-(1R,2R)- |

| CAS Number | 14212-54-5 |

| Molecular Weight | 134.18 g/mol |

| Stereochemistry | trans-configuration; (1R, 2R) absolute configuration |

| Boiling Point | 201–207 °C |

| Key Reactivity | Nucleophilic Ring Opening (SN2), Lewis Acid Catalysis |

Structural Diagram & Attack Vectors

The diagram below illustrates the two competing sites for nucleophilic attack. Control over these pathways is the central challenge in using this building block.

Figure 1: Regiodivergent reactivity map. Path B is the standard route for synthesizing Ephedrine-class drugs.

Production Strategy: Jacobsen Hydrolytic Kinetic Resolution (HKR)

While asymmetric epoxidation (e.g., Shi or Jacobsen epoxidation) is possible, the most robust industrial method for obtaining high enantiomeric excess (ee > 99%) is the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.

The Mechanism

The HKR utilizes a chiral Cobalt-Salen complex to selectively hydrolyze the unwanted enantiomer into a water-soluble diol, leaving the desired epoxide intact.

-

Catalyst: (R,R)-Co(salen) (Jacobsen's Catalyst).

-

Substrate: Racemic trans-

-methylstyrene oxide. -

Selectivity Rule: The (R,R)-catalyst preferentially hydrolyzes the (1S,2S) -enantiomer.

-

Result: Recovery of unreacted (1R,2R) -epoxide.

Experimental Protocol: HKR of Racemic -Methylstyrene Oxide[1]

Reagents:

-

Racemic trans-

-methylstyrene oxide (1.0 equiv) -

(R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%)

-

Acetic acid (2.0 equiv relative to catalyst, for activation)

-

Water (0.55 equiv)

-

THF (minimal, optional for solubility)

Step-by-Step Methodology:

-

Catalyst Activation: In a flask open to air, dissolve the Co(II)-salen precatalyst in toluene. Add acetic acid and stir for 1 hour at room temperature to generate the active Co(III)-salen species. Evaporate solvent to dryness to obtain the brown solid catalyst.

-

Reaction Setup: Dissolve the racemic epoxide and the activated catalyst in a minimal amount of THF (or run neat if liquid).

-

Hydrolysis: Cool the mixture to 0°C. Slowly add water (0.55 equiv) dropwise.

-

Resolution: Allow the mixture to warm to room temperature and stir for 14–24 hours.

-

Workup: Dilute with hexanes. The (1S,2S)-diol will precipitate or separate as an oil. Filter or decant.[1]

-

Purification: The hexane layer contains the desired (1R,2R)-epoxide. Dry over Na2SO4, concentrate, and purify via vacuum distillation (bp ~85°C at 15 mmHg) or flash chromatography (SiO2, Hexane/EtOAc 95:5).

Yield/Purity Targets:

-

Yield: 40–45% (theoretical max 50%).

-

Enantiomeric Excess (ee): >98% (determined by chiral GC).[2]

Mechanistic Guide to Ring Opening

The most critical application of (1R,2R)-1-phenylpropylene oxide is its conversion into chiral amino alcohols. The stereochemical outcome depends entirely on the regioselectivity of the ring opening.

The "Steric vs. Electronic" Tug-of-War[1]

-

C1 (Benzylic): Electronically activated by the phenyl ring (stabilizes developing positive charge). Vulnerable to attack under acidic conditions.

-

C2 (Homobenzylic): Sterically more accessible than C1 (Methyl < Phenyl). Vulnerable to attack by strong nucleophiles under basic/neutral conditions.[1]

Pathway Analysis: Synthesis of (1R,2S)-Amino Alcohols

To synthesize Norephedrine or Ephedrine analogs (which have the erythro or anti configuration), one must attack the (1R,2R)-epoxide at C2 with inversion of configuration.

Reaction: (1R,2R)-Epoxide + Amine

| Parameter | Recommended Condition | Mechanism |

| Nucleophile | Primary/Secondary Amines (e.g., MeNH2, NH3) | SN2 |

| Solvent | Ethanol, Methanol, or Acetonitrile | Protic solvents assist epoxide activation via H-bonding without fully protonating it. |

| Additives | Avoid Lewis Acids. Use mild bases (e.g., K2CO3) if amine salt is used. | Lewis acids risk shifting attack to C1. |

| Temperature | Reflux (60–80°C) | Requires thermal energy to overcome steric barrier at C2. |

Workflow Diagram: Synthesis of Norephedrine Analogs

Figure 2: Synthetic workflow for converting the epoxide to (1R,2S)-Ephedrine derivatives.

Case Study: Synthesis of (1R,2S)-Norephedrine

This protocol demonstrates the conversion of the building block into (1R,2S)-Norephedrine (Phenylpropanolamine), a key sympathomimetic agent.

Rationale

Direct amination of the epoxide at the C2 position establishes the amino group while inverting the stereocenter from R to S. The C1 hydroxyl group retains its R configuration.

Protocol

-

Preparation: Charge a high-pressure reaction vessel (bomb) with (1R,2R)-1-phenylpropylene oxide (10 mmol) and Methanol (20 mL).

-

Amination: Cool to -78°C and condense liquid Ammonia (approx. 50 mmol, 5 equiv) into the vessel. Alternatively, use a saturated solution of NH3 in MeOH.

-

Reaction: Seal the vessel and heat to 65°C for 12 hours.

-

Note: High concentration of amine favors the bimolecular SN2 mechanism at C2 over unimolecular rearrangement.

-

-

Workup: Cool to room temperature and carefully vent excess ammonia. Concentrate the methanol solution under reduced pressure.

-

Isolation: The residue is dissolved in dilute HCl (1M) and washed with ether (to remove non-basic byproducts). The aqueous layer is basified (pH > 12) with NaOH and extracted into CH2Cl2.

-

Result: Evaporation yields (1R,2S)-2-amino-1-phenylpropan-1-ol (Norephedrine) as the major diastereomer.

Data Summary Table

| Component | Configuration | Role |

| Substrate | (1R, 2R) | Chiral Scaffold |

| Attack Site | C2 (Homobenzylic) | Regio-determinant |

| Mechanism | SN2 (Inversion) | Stereo-determinant |

| Product | (1R, 2S) | Erythro-amino alcohol |

References

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides. Science, 277(5328), 936–938. [Link]

-

Shaikh, N. S., et al. (2004). Regio- and Stereoselective Ring Opening of Enantiomerically Pure Styrene Oxide. Tetrahedron: Asymmetry, 15(1), 165-171. [Link]

-

PubChem. (2024). Compound Summary: (1R,2R)-1-Phenylpropylene oxide.[3][4] National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (1R,2R)-(+)-1-Phenylpropylene Oxide

Here is a detailed Application Note and Protocol for the stereoselective synthesis of (1R,2R)-(+)-1-Phenylpropylene oxide.

Abstract & Scope

This guide details the protocol for the high-enantioselectivity synthesis of (1R,2R)-(+)-1-Phenylpropylene oxide from trans-β-methylstyrene. While metal-salen catalysts (Jacobsen/Katsuki) are superior for cis-olefins, the Shi Epoxidation —utilizing a fructose-derived chiral ketone catalyst—is the industry standard for generating trans-epoxides with high enantiomeric excess (>90% ee). This note covers the catalytic mechanism, a scalable bench-top protocol, reaction monitoring, and critical quality attributes (CQA) for validation.

Reaction Mechanism & Logic

The Shi epoxidation relies on the in-situ generation of a chiral dioxirane species.[1] The catalyst (a D-fructose derivative) reacts with the oxidant (Oxone®) to form an activated dioxirane intermediate.[1] This intermediate transfers an oxygen atom to the alkene via a spiro-transition state, which dictates the stereochemistry.

Catalytic Cycle Diagram

The following diagram illustrates the regeneration of the ketone catalyst and the stereoselective oxygen transfer.

Figure 1: Catalytic cycle of the Shi Epoxidation. The chiral ketone is oxidized to a dioxirane, which epoxidizes the alkene and regenerates the ketone.[1]

Experimental Protocol

Materials & Reagents

-

Substrate: trans-β-Methylstyrene (Reagent Grade, >98%).[2]

-

Catalyst: 1,2:4,5-Di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose (Shi Catalyst 1).[2]

-

Oxidant: Oxone® (Potassium peroxymonosulfate).[2]

-

Buffer: 0.05 M Na₂B₄O₇ or K₂CO₃/AcOH buffer (Target pH 10.5).

-

Solvent: Acetonitrile (CH₃CN) / Dimethoxymethane (DMM) (1:2 ratio).[2]

-

Phase Transfer Catalyst: Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄).

Step-by-Step Procedure

Step 1: Reaction Setup (0.05 mol Scale)

-

Glassware Prep: Use a 1L three-neck round-bottom flask equipped with an overhead mechanical stirrer (critical for biphasic mixing), internal thermometer, and two addition funnels.

-

Charge Reactor: Add trans-β-methylstyrene (5.91 g, 50 mmol), Shi Catalyst 1 (30 mol%, 3.87 g), Bu₄NHSO₄ (0.4 mmol), and 150 mL of CH₃CN/DMM (1:2 v/v).

-

Cooling: Cool the mixture to 0 °C using an ice/salt bath. Internal temperature must remain < 2 °C to prevent catalyst decomposition (Baeyer-Villiger oxidation).

-

Buffer Addition: Add 100 mL of 0.05 M buffer solution to the flask.

Step 2: Controlled Addition (Critical Process Parameter)

-

Prepare Feeds:

-

Feed A (Oxidant): Dissolve Oxone (23.0 g, 1.5 eq) in 100 mL of aqueous 4x10⁻⁴ M Na₂EDTA solution.

-

Feed B (Base): 100 mL of 2.0 M K₂CO₃ solution.

-

-

Simultaneous Addition: Simultaneously add Feed A and Feed B dropwise over 90 minutes .

-

pH Control: Monitor pH periodically. Maintain pH between 10.0 and 10.5 . If pH drops < 10, epoxide yield decreases; if pH > 11, Oxone decomposes rapidly.

-

Temperature Control: Ensure internal temperature does not exceed 5 °C.

-

Step 3: Quenching & Workup

-

Reaction End: Stir for an additional 60 minutes at 0 °C. Verify consumption of alkene via TLC (Hexane/EtOAc 10:1) or GC.[3]

-

Extraction: Dilute with pentane (200 mL) and water (100 mL). Separate the organic layer.[4]

-

Wash: Extract the aqueous layer with pentane (2 x 100 mL). Combine organic layers and wash with brine.

-

Drying: Dry over anhydrous Na₂SO₄ and filter.

-

Concentration: Carefully concentrate under reduced pressure (bath temp < 25 °C). Note: The product is volatile; avoid high vacuum for prolonged periods.

Step 4: Purification

-

Flash Chromatography: Purify residue on silica gel buffered with 1% Et₃N/Hexane.

-

Elution: Elute with Hexane:Ether (20:1).

-

Yield: Expected yield 75–85% as a colorless oil.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of (1R,2R)-1-Phenylpropylene oxide.

Analytical Validation & QC

Characterization Data

The following parameters validate the identity and purity of the synthesized compound.

| Parameter | Specification | Notes |

| Appearance | Colorless liquid | Volatile; store at 4°C. |

| ¹H NMR (CDCl₃) | Diagnostic doublet at 3.57 ppm for epoxide proton.[2] | |

| ¹³C NMR (CDCl₃) | Carbon signals for epoxide ring at ~59 ppm.[2] | |

| Optical Rotation | Positive sign confirms (1R,2R) configuration. | |

| Enantiomeric Excess | > 90% ee | Determined via Chiral HPLC. |

Chiral HPLC Method

To determine enantiomeric excess (ee), use the following method:

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (99:1).[5]

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times:

-

(1S,2S)-Enantiomer (minor):

10.5 min -

(1R,2R)-Enantiomer (major):

12.8 min (Note: Retention times vary by column age and specific conditions; run racemic standard first.)

-

Expert Insights & Troubleshooting

-

pH Sensitivity: The success of the Shi epoxidation hinges on pH control.[6]

-

Issue: pH < 9.

-

Result: The Baeyer-Villiger oxidation of the ketone catalyst competes with dioxirane formation, destroying the catalyst.

-

Fix: Increase the concentration or rate of the K₂CO₃ feed.

-

-

Catalyst Decomposition:

-

Issue: Reaction stalls before completion.

-

Cause: High temperature (> 10 °C) or insufficient buffer.

-

Fix: Maintain strict 0 °C; ensure vigorous stirring to prevent "hot spots" in the biphasic mixture.

-

-

Alternative Enrichment (Jacobsen HKR):

-

If the Shi epoxidation yields < 95% ee, the product can be upgraded via Hydrolytic Kinetic Resolution (HKR) .

-

Treat the epoxide with (S,S)-Jacobsen Co(III) catalyst (0.5 mol%) and 0.55 eq of water. The catalyst will selectively hydrolyze the minor (1S,2S) enantiomer to the diol, leaving the desired (1R,2R) epoxide in >99% ee.

-

References

-

Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method.[1][7][8] Journal of the American Chemical Society, 119(46), 11224–11235.

-

Frohn, M., & Shi, Y. (2000).[6] Chiral Ketone-Catalyzed Asymmetric Epoxidation of Olefins. Synthesis, 2000(14), 1979–2000.[6]

-

Organic Syntheses. (2003).[2] Asymmetric Epoxidation of trans-beta-Methylstyrene and 1-Phenylcyclohexene Using a D-Fructose-Derived Ketone. Organic Syntheses, 80,[2] 9.

-

Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes.[3][9] Journal of the American Chemical Society, 124(7), 1307–1315.

Sources

- 1. Shi Epoxidation [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. (1R,2R)-(+)-1-PHENYLPROPYLENE OXIDE | 14212-54-5 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 9. mmore500.com [mmore500.com]

Jacobsen epoxidation protocol for trans-beta-methylstyrene

Application Note: Jacobsen Epoxidation Protocol for trans-β-Methylstyrene

Introduction & Mechanistic Principles

The Jacobsen-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral Mn(III)-salen catalyst and a stoichiometric oxidant such as sodium hypochlorite (NaOCl)[1]. While this catalytic system is exceptionally optimized for cis-disubstituted and trisubstituted olefins—routinely achieving >90% enantiomeric excess (ee)[2]—trans-disubstituted alkenes like trans-β-methylstyrene present a notoriously difficult stereochemical challenge[3].

Causality of Substrate Limitations: The stereoselectivity in the Jacobsen epoxidation is dictated by the trajectory of the alkene approaching the highly reactive Mn(V)-oxo intermediate[1]. For trans-alkenes, the substituents experience severe steric clashes with the bulky 3,5-di-tert-butyl groups on the chiral salen ligand, leading to reduced facial discrimination[4]. Furthermore, the epoxidation of conjugated alkenes like trans-β-methylstyrene often proceeds via a radical intermediate rather than a concerted pathway[4]. This radical intermediate allows for partial C–C bond rotation prior to epoxide ring closure, which can erode both the enantio- and diastereoselectivity of the final product[1].

Optimization via Axial Ligands: To mitigate these detrimental effects and enhance the reaction rate, axial coordinating ligands such as 4-phenylpyridine N-oxide (4-PPNO) or N-methylmorpholine N-oxide (NMO) are frequently employed[1]. The N-oxide coordinates to the axial position of the manganese center, increasing the electron density on the metal. This "push" effect makes the Mn(V)=O species more reactive, accelerating the oxygen transfer step, minimizing the lifetime of the radical intermediate, and improving the overall yield and ee[5].

Experimental Workflow

Figure 1: Biphasic experimental workflow for the Jacobsen epoxidation of trans-β-methylstyrene.

Materials and Reagents

-

Substrate: trans-β-Methylstyrene (1.0 equiv, 1.0 mmol)

-

Catalyst: (R,R)- or (S,S)-Jacobsen's Mn(III)-salen chloride (0.05 equiv, 5 mol%)[4]

-

Oxidant: Commercial aqueous NaOCl (bleach, ~10-12% active Cl, 1.5 equiv)[2]

-

Additive: 4-Phenylpyridine N-oxide (4-PPNO) (0.2 equiv, 20 mol%)[3]

-

Buffer: 0.05 M Na₂HPO₄ aqueous solution

-

Solvent: Dichloromethane (CH₂Cl₂)

Step-by-Step Protocol

Trustworthiness & Self-Validation: This protocol utilizes a biphasic dichloromethane/water system. The pH of the aqueous phase is strictly buffered to ~11.3 using Na₂HPO₄ and NaOH[3]. Why? Highly acidic conditions degrade the salen ligand, while highly basic conditions promote non-enantioselective background epoxidation by pure hypochlorite, bypassing the chiral catalyst entirely[6].

Step 1: Catalyst and Substrate Assembly

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-β-methylstyrene (1.0 mmol) and 4-PPNO (0.2 mmol) in 2.0 mL of CH₂Cl₂[3].

-

Add the (R,R)- or (S,S)-Jacobsen Mn(III)-salen catalyst (0.05 mmol, 5 mol%) to the solution[2]. The mixture will appear dark brown.

-

Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature minimizes the thermal disruption of the stereodifferentiating transition state and suppresses the non-selective radical background pathway, which is crucial for maximizing ee in challenging substrates[2].

Step 2: Oxidant Preparation 4. Prepare the buffered oxidant by mixing 1.5 mL of aqueous NaOCl (commercial bleach) with 1.0 mL of 0.05 M Na₂HPO₄[3]. Adjust the pH to exactly 11.3 using 1 M NaOH or 1 M HCl.

Step 3: Biphasic Reaction Execution 5. Add the buffered NaOCl solution dropwise to the vigorously stirring organic layer over 15 to 60 minutes[3]. Causality: Vigorous stirring is critical in biphasic reactions to maximize the interfacial surface area where the active Mn(V)=O species interacts with the lipophilic substrate. 6. Maintain the reaction at 0 °C and monitor progress via TLC (Hexanes/Ethyl Acetate 9:1) or GC-MS. The reaction typically reaches completion within 2–4 hours.

Step 4: Workup and Isolation 7. Quench the reaction by adding 5 mL of distilled water and separate the phases[3]. 8. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL)[3]. 9. Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the trans-β-methylstyrene oxide.

Data Presentation: Comparative Substrate Scope

Because trans-alkenes are inherently poor substrates for standard Mn-salen catalysts, alternative catalytic systems (like Cr-salen or Shi organocatalysts) are often benchmarked against this protocol. The table below summarizes the quantitative performance across different systems to guide catalyst selection[2],[5],[3].

| Substrate | Catalyst System | Oxidant | Additive | Yield (%) | Enantiomeric Excess (ee %) |

| cis-β-Methylstyrene | Mn(III)-salen (Jacobsen) | NaOCl | 4-PPNO | 85 - 95 | 85 - 98[2] |

| trans-β-Methylstyrene | Mn(III)-salen (Jacobsen) | NaOCl | 4-PPNO | 60 - 75 | 20 - 50 [2],[4] |

| trans-β-Methylstyrene | Cr(III)-salen | O=Cr(salen) | Ph₃PO | 76 | 92[5] |

| trans-β-Methylstyrene | Shi Catalyst (Organocatalyst) | Oxone | None | > 80 | 90 - 92[3] |

Mechanistic Pathway

Figure 2: Catalytic cycle and radical intermediate pathway for trans-alkene epoxidation.

References

-

Organic Chemistry Portal : Jacobsen-Katsuki Epoxidation. Available at:[Link]

-

Harvard University : Jacobsen Group Research - Mechanism. Available at:[Link]

-

Wikipedia : Jacobsen's catalyst. Available at:[Link]

-

Grokipedia : Jacobsen epoxidation. Available at:[Link]

-

ResearchGate : Cr-Salen Mediated Asymmetric Epoxidation of Alkenes: Rational Complex Design and Substrate Scope of Catalyst. Available at:[Link]

-

CORE / University of East Anglia : Recent Advances in Iminium Salt Catalysed Asymmetric Epoxidation. Available at:[Link]

Sources

using (1R,2R)-phenylpropylene oxide for amino alcohol synthesis

Application Note: Stereoselective Aminolysis of (1R,2R)-Phenylpropylene Oxide

Introduction & Scope

Chiral 1,2-amino alcohols are privileged structural motifs in medicinal chemistry, serving as the core pharmacophore for catecholamines,

Unlike simple styrene oxide, the presence of the

Key Applications:

-

Synthesis of ephedrine/pseudoephedrine analogues.[1]

-

Preparation of chiral ligands for asymmetric catalysis.

-

Fragment synthesis for norepinephrine reuptake inhibitors.[1]

Mechanistic Insight & Regiocontrol

The ring-opening of (1R,2R)-phenylpropylene oxide proceeds via an

The Regioselectivity Paradox

-

Path A (Benzylic Attack - C1): Electronically favored due to the ability of the phenyl ring to stabilize the developing positive charge in the transition state. This pathway is dominant under Lewis Acid catalysis or protic conditions.[1]

-

Stereochemical Outcome: Inversion at C1

(1S,2R)-amino alcohol .[1]

-

-

Path B (Homobenzylic Attack - C2): Sterically favored as the methyl group (C2) presents less hindrance than the phenyl group (C1).[1] This pathway is often competitive or dominant under uncatalyzed, basic conditions with bulky amines.[1]

-

Stereochemical Outcome: Inversion at C2

(1R,2S)-amino alcohol .[1]

-

Reaction Pathway Diagram

Caption: Divergent regiochemical pathways based on reaction conditions. Path A dominates under acidic activation; Path B competes under steric control.

Experimental Protocols

Safety Pre-Check

-

(1R,2R)-Phenylpropylene oxide is a skin and eye irritant and a potential mutagen.[1] Handle in a fume hood.

-

Amines are corrosive and toxic.[1]

-

Perchlorates (if used) are potentially explosive when dry; handle in solution.[1]

Protocol A: Lewis Acid-Catalyzed Aminolysis (Regioisomer A)

Target: (1S,2R)-1-Amino-1-phenylpropan-2-ol derivatives Mechanism: Metal-ion coordination activates the epoxide oxygen, increasing the electrophilicity of the benzylic carbon (C1).[1]

Materials:

-

Primary or Secondary Amine (1.1 equiv)[1]

-

Lithium Perchlorate (LiClO4) (0.5 equiv) or Ytterbium Triflate (Yb(OTf)3) (10 mol%)[1]

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve (1R,2R)-phenylpropylene oxide (1 mmol, ~134 mg) in anhydrous CH3CN (2 mL).

-

Catalyst Addition: Add LiClO4 (0.5 mmol, 53 mg) or Yb(OTf)3 (0.1 mmol). Stir for 10 minutes at Room Temperature (RT) to allow coordination.

-

Amine Addition: Add the amine (1.1 mmol) dropwise.

-

Reaction: Stir at RT for 6–12 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1]

-

Checkpoint: Epoxide spot (

) should disappear.[1]

-

-

Workup: Quench with water (5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexane).

Expected Yield: 85–95% Regioselectivity (C1:C2): Typically >10:1 favoring Benzylic attack.[1]

Protocol B: Microwave-Assisted Thermal Aminolysis (Regioisomer B)

Target: (1R,2S)-2-Amino-1-phenylpropan-1-ol derivatives Mechanism: High thermal energy overcomes the activation barrier for steric attack at the less hindered C2 position, minimizing electronic bias.[1]

Materials:

-

(1R,2R)-Phenylpropylene oxide (1.0 equiv)[1]

-

Amine (2.0 – 3.0 equiv) – Excess amine drives the reaction and acts as solvent.[1]

-

Solvent: Ethanol (EtOH) or Neat (if amine is liquid)[1]

Step-by-Step:

-

Loading: Charge a microwave process vial (2–5 mL) with the epoxide (1 mmol) and amine (3 mmol). Add EtOH (1 mL) if homogenization is needed.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation: Heat to 100°C for 30–60 minutes in a dedicated microwave reactor (e.g., Biotage or CEM).

-

Note: Conventional heating (reflux 12h) can be used but often degrades regioselectivity.[1]

-

-

Workup: Concentrate directly under reduced pressure to remove excess amine and solvent.[1]

-

Purification: Recrystallization (if solid) or flash chromatography.[1]

Expected Yield: 75–85% Regioselectivity (C1:C2): Mixed, often 1:2 to 1:4 favoring Distal attack (C2), depending on amine bulk.[1]

Analytical Validation

To ensure protocol integrity, the product must be validated for both Regioisomeric Ratio (RR) and Enantiomeric Excess (ee).[1]

Table 1: Analytical Parameters for Validation

| Parameter | Method | Key Indicator |

| Regiochemistry | 1H NMR (400 MHz, CDCl3) | Benzylic Proton Shift: • C1-Amine (Product A): |

| Stereochemistry | Chiral HPLC | Column: Chiralcel OD-H or AD-H.Mobile Phase: Hexane/IPA (90:10).Compare retention times with racemic standards.[1] |

| Purity | UPLC-MS | Verify Molecular Ion |

Troubleshooting & Optimization

Workflow Diagram: Optimization Loop

Caption: Decision matrix for reaction monitoring and intervention.

Common Issues:

-

Poor Regioselectivity:

-

Cause: Non-polar solvents in uncatalyzed reactions often lead to mixtures.[1]

-

Fix: Switch to Acetonitrile (polar aprotic) and use a Lewis Acid to lock the transition state for C1 attack.

-

-

Polymerization:

-

Cause: High concentration of epoxide without amine.

-

Fix: Always add epoxide to the amine solution or add amine immediately.

-

-

Incomplete Conversion:

-

Cause: Steric bulk of the amine.

-

Fix: Use microwave irradiation (Protocol B) or stronger Lewis acids (Sc(OTf)3).[1]

-

References

-

National Institute of Standards and Technology (NIST). "(1R,2R)-(+)-1-Phenylpropylene oxide Properties."[1] NIST Chemistry WebBook. [Link][1]

-

Organic Syntheses. "(R,R)-trans-beta-Methylstyrene Oxide." Org.[1][3][4] Synth. 2003, 80,[1][3] 9. [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10953562, (1R,2R)-(+)-1-Phenylpropylene oxide."[1] PubChem. [Link][1]

-

Concellón, J. M., et al. "Regioselective ring opening of amino epoxides."[1][5] J. Org.[1][4][5] Chem. 2005, 70(18), 7447-7450.[1][5] [Link]

-

ResearchGate. "Aminolysis of styrene oxide: Influence of reaction time and catalysts." ResearchGate Publication. [Link]

Sources

- 1. (1R,2R)-(+)-1-Phenylpropylene oxide | C9H10O | CID 10953562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2R)-(+)-1-Phenylpropylene oxide (CAS 14212-54-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,2-amino alcohol synthesis by hydroxylation [organic-chemistry.org]

- 5. Regioselective ring opening of amino epoxides with nitriles: an easy synthesis of (2R,3S)- and (2S,3S)-1,3-diaminoalkan-2-ols with differently protected amine functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Catalytic Asymmetric Epoxidation of Phenylpropene Derivatives

Abstract

Phenylpropene derivatives are critical precursors for chiral amino alcohols, diols, and pharmaceutical intermediates (e.g., pseudoephedrine, antibiotics).[1] However, "phenylpropene" refers to three distinct isomers, each requiring a specific catalytic strategy to achieve high enantiomeric excess (ee). This guide provides a definitive decision matrix and detailed protocols for the asymmetric epoxidation of trans-1-phenylpropene , cis-1-phenylpropene , and 3-phenylpropene (allylbenzene) .[1]

Strategic Decision Matrix: The "Geometry Rule"

The success of asymmetric epoxidation is strictly governed by the olefin geometry. Applying a "universal" method often leads to poor selectivity. Use the following decision tree to select the correct protocol.

Figure 1: Decision matrix for selecting the optimal catalytic method based on substrate geometry.[1]

Method A: Shi Epoxidation (For Trans-1-Phenylpropene)[1]

Target Substrate: trans-

Scientific Rationale

Metal-based catalysts (like Mn-salen) often struggle with trans-alkenes due to steric clash in the approach trajectory.[1] The Shi epoxidation utilizes a chiral dioxirane generated in situ from a fructose-derived ketone and Oxone (potassium peroxymonosulfate).[1] The rigid spirocyclic structure of the catalyst creates a specific steric environment that favors one face of the trans-alkene, typically yielding >90% ee.

Detailed Protocol

Reference: Adapted from Wang et al. (1997) and Organic Syntheses.

Reagents:

-

Substrate: trans-

-Methylstyrene (1.18 g, 10 mmol) -

Catalyst: Shi Catalyst 1 (0.77 g, 3 mmol, 30 mol%)[1]

-

Oxidant: Oxone (9.2 g, 15 mmol)[1]

-

Buffer: 0.05 M Na₂B₄O₇·10H₂O in 4 × 10⁻⁴ M aqueous Na₂EDTA

-

Solvent: Acetonitrile (CH₃CN) and Dimethoxymethane (DMM) (1:2 v/v)[1]

-

Base: K₂CO₃ (5.8 g, 42 mmol) dissolved in 30 mL water[1]

Step-by-Step Workflow:

-

Preparation: In a 250 mL round-bottom flask, dissolve the substrate (10 mmol) and Shi Catalyst (3 mmol) in 30 mL of CH₃CN/DMM (1:2).

-

Cooling: Cool the mixture to -10 °C (internal temperature) using an ice-salt bath.

-

Buffer Addition: Add 20 mL of the borate/EDTA buffer.

-

Simultaneous Addition (Critical):

-

Prepare two addition funnels.

-

Funnel A: Oxone (15 mmol) dissolved in 45 mL aqueous Na₂EDTA (4 × 10⁻⁴ M).

-

Funnel B: Aqueous K₂CO₃ (42 mmol in 30 mL).

-

Add both solutions dropwise simultaneously over 1.5 to 2 hours .

-

Note: Maintain internal pH at ~10.[1]5. If pH drops < 10, catalyst decomposition (Baeyer-Villiger) accelerates.[1]

-

-

Quench: Immediately upon completion (TLC check), dilute with pentane (100 mL) and wash with water.

-

Purification: Extract aqueous layer with pentane. Dry combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (buffered silica, 1% Et₃N in hexane) to prevent acid-catalyzed ring opening.

Expected Results:

-

Yield: 80–90%[1]

-

ee: 90–92% (R,R-isomer)

Method B: Jacobsen-Katsuki Epoxidation (For Cis-1-Phenylpropene)[1]

Target Substrate: cis-

Scientific Rationale

The "stepped" conformation of the chiral Mn-salen ligand creates a chiral pocket that accommodates cis-alkenes effectively. The mechanism involves a side-on approach of the olefin to the Mn(V)=O species. Cis-alkenes align favorably to minimize steric interactions with the tert-butyl groups of the ligand, whereas trans-alkenes suffer from destabilizing steric clashes, leading to lower enantioselectivity.[1]

Detailed Protocol

Reference: Adapted from Jacobsen et al. (1991).

Reagents:

-

Substrate: cis-

-Methylstyrene (118 mg, 1.0 mmol) -

Catalyst: (R,R)-Mn(salen)Cl (2-5 mol%)[1]

-

Oxidant: Commercial Bleach (NaOCl, 0.55 M, pH buffered to 11.3)[1]

-

Additive: 4-Phenylpyridine N-oxide (P3NO) (optional, boosts rate/ee)[1]

-

Solvent: Dichloromethane (DCM)[1]

Step-by-Step Workflow:

-

Catalyst Solution: Dissolve (R,R)-Mn(salen) (0.02-0.05 equiv) and the substrate (1 equiv) in DCM (2 mL) at 0 °C.

-

Oxidant Prep: Buffer commercial bleach to pH 11.3 using 0.05 M Na₂HPO₄.[1]

-

Reaction: Add the buffered bleach (2.0 equiv) to the organic phase.

-

Stirring: Stir vigorously at 0 °C.

-

Monitoring: Monitor by GC/TLC. Reaction typically completes in 4–6 hours.[1]

-

Workup: Separate phases. Extract aqueous layer with DCM.[1] Wash combined organics with brine, dry over Na₂SO₄.[1][2]

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

Expected Results:

Method C: Hydrolytic Kinetic Resolution (For 3-Phenylpropene/Allylbenzene)

Target Substrate: 3-Phenylpropene (Terminal alkene) Catalyst: (R,R)-Co(salen) (Jacobsen's HKR Catalyst) Strategy: Non-selective Epoxidation → Kinetic Resolution.[1]

Scientific Rationale

Direct asymmetric epoxidation of terminal alkenes (like allylbenzene) is notoriously difficult, rarely exceeding 60-70% ee with standard methods.[1] The industry standard is to perform a racemic epoxidation followed by Hydrolytic Kinetic Resolution (HKR) .[1] The Co(salen) catalyst selectively hydrolyzes the "wrong" epoxide enantiomer into a diol, leaving the desired epoxide enantiomer in >99% ee.

Detailed Protocol

Reference: Tokunaga & Jacobsen (1997).[1][3]

Phase 1: Racemic Epoxidation

-

Dissolve allylbenzene in DCM.[1]

-

Add mCPBA (1.1 equiv) at 0 °C. Stir until complete.

-

Quench with Na₂S₂O₃/NaHCO₃.[1][2] Isolate racemic epoxide.[1]

Phase 2: HKR (The Asymmetric Step)

-

Catalyst Activation: Dissolve (R,R)-Co(salen) (0.5 mol%) in toluene. Add acetic acid (2 equiv) and stir open to air for 1 hr to generate the active Co(III) species.[1] Remove solvent in vacuo.[1][4]

-

Reaction: Add the racemic epoxide (10 mmol) to the activated catalyst.

-

Hydrolysis: Cool to 0 °C. Add H₂O (0.55 equiv, 5.5 mmol) dropwise.

-

Note: Adding exactly 0.55 equiv ensures complete hydrolysis of the unwanted enantiomer.

-

-

Stir: Warm to room temperature and stir for 12–24 hours.

-

Separation: The product mixture contains volatile chiral epoxide and non-volatile chiral diol. Isolate the epoxide via vacuum distillation (high purity) or flash chromatography.[1]

Expected Results:

Comparative Data Summary

| Feature | Shi Epoxidation | Jacobsen (Mn) Epoxidation | HKR (Co) Method |

| Best Substrate | Trans-1-Phenylpropene | Cis-1-Phenylpropene | Terminal (Allylbenzene) |

| Catalyst Type | Organocatalyst (Sugar-derived) | Metal Complex (Mn-Salen) | Metal Complex (Co-Salen) |

| Oxidant | Oxone or H₂O₂ | NaOCl (Bleach) | H₂O (Hydrolysis agent) |

| Typical ee | 90–92% | 84–88% | >99% |

| Atom Economy | Moderate (Stoichiometric oxidant) | High (Bleach) | Low (Max 50% yield) |

Troubleshooting & Expert Tips

-

pH Control in Shi Epoxidation: The most common failure mode is pH drift. If the pH drops below 9.5, the ketone catalyst undergoes Baeyer-Villiger oxidation and is destroyed.[1] Use an automated titrator or check pH hourly.[1]

-

Stirring in Jacobsen (Mn): The reaction is biphasic.[1] If conversion is low, increase stirring speed to maximize the interfacial surface area.[1]

-

Catalyst Recovery:

References

-

Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997).[1] An Efficient Catalytic Asymmetric Epoxidation Method.[1][2][3][4][7][8][9][10][11] Journal of the American Chemical Society, 119(46), 11224–11235.

-

Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991).[1] Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064.[1]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1][3] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Co-Salen-Catalyzed Hydrolysis. Science, 277(5328), 936–938.[1] [1]

-

Organic Syntheses Procedure (Shi Epoxidation): (R,R)-trans-β-Methylstyrene Oxide.[1] Org.[1][7] Synth. 2003, 80,[1] 9.

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 5. A new monooxygenase from Herbaspirillum huttiense catalyzed highly enantioselective epoxidation of allylbenzenes and allylic alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide | Chem-Station Int. Ed. [en.chem-station.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

Application Note: Precision Hydrolytic Kinetic Resolution (HKR) of Phenylpropylene Oxide

This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the Hydrolytic Kinetic Resolution (HKR) of (2,3-epoxypropyl)benzene (often referred to as phenylpropylene oxide or allylbenzene oxide), a standard terminal epoxide substrate for the Jacobsen HKR.[1]

Abstract

This guide details the protocol for the Hydrolytic Kinetic Resolution (HKR) of racemic phenylpropylene oxide using the chiral (salen)Co(III) complex (Jacobsen’s Catalyst).[1] Unlike traditional enzymatic resolutions, the HKR offers a scalable, highly predictable method to access both the enantiopure epoxide (>99% ee) and the corresponding vicinal diol. This document focuses on the mechanistic causality of reaction parameters, catalyst activation protocols , and purification strategies to ensure reproducibility and high enantiomeric excess (ee).

Introduction & Mechanistic Rationale

The HKR relies on a chiral (salen)Co(III) complex to preferentially hydrate one enantiomer of a racemic terminal epoxide.[1][2][3] For phenylpropylene oxide, the reaction exhibits a second-order dependence on the catalyst concentration, confirming a cooperative bimetallic mechanism .[1]

The "Why" Behind the Protocol

-

Substrate Specificity: We focus on (2,3-epoxypropyl)benzene (a terminal epoxide).[1] Note that the internal isomer, 1-phenyl-1,2-epoxypropane (

-methylstyrene oxide), reacts significantly slower and often requires different optimization.[1] -

The 0.55 Equivalent Rule: We use 0.55 equivalents of water relative to the racemate. This ensures full conversion of the fast-reacting enantiomer (theoretical 50%) plus a small buffer (5%) to drive the "matched" enantiomer to completion, leaving the "mismatched" epoxide in >99% ee.[1]

-

Counterion Importance: The catalyst precursor is Co(II).[1][4] It must be oxidized to Co(III) with a coordinating counterion (OAc⁻ or OTs⁻).[1] Non-coordinating counterions (like PF₆⁻) result in inactive catalysts for HKR because the mechanism requires ligand exchange.

Mechanistic Pathway (Bimetallic Cooperativity)[1][5]

The following diagram illustrates the cooperative mechanism where two metal centers are required: one activates the electrophile (epoxide) and the other delivers the nucleophile (hydroxide/water).

Figure 1: The cooperative bimetallic mechanism requires the active Co(III) species to self-associate, explaining the second-order kinetics.[1]

Materials & Equipment

| Component | Specification | Purpose |

| Catalyst Precursor | (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | Source of chirality.[1][5][6][7][8] |

| Substrate | (2,3-epoxypropyl)benzene (Racemic), >98% purity | Target molecule.[1][5][9] |

| Activator | Glacial Acetic Acid (AcOH) | Provides the counterion for Co(III).[1] |

| Solvent | THF (HPLC Grade) or Solvent-free | THF is used for catalyst activation; reaction can be solvent-free.[1] |

| Water | Deionized (DI) Water | The nucleophile.[1][4] |

Experimental Protocol

Phase 1: Catalyst Activation (Critical Step)

Context: Commercial catalysts are often sold as Co(II).[1] Using them directly without oxidation will result in zero conversion .[1] You must generate the Co(III)-X species.

-

Weighing: In a round-bottom flask, charge (R,R)-Co(II)-salen (0.5 mol% relative to substrate).

-

Example: For 100 mmol epoxide (13.4 g), use 0.5 mmol catalyst (302 mg).[1]

-

-

Solvation: Add minimal THF (approx. 2-3 mL per gram of catalyst) to dissolve the red solid.[1]

-

Acid Addition: Add Acetic Acid (2.0 equivalents relative to Catalyst).[1]

-

Note: Do not use a large excess of acid, as it can catalyze non-selective background hydrolysis.[1]

-

-

Oxidation: Stir the solution open to air (or under a gentle stream of air) at room temperature for 30–60 minutes.

-

Visual Cue: The color will shift from brick-red to a dark brown/black.[1]

-

-

Evaporation: Remove the solvent and excess acid/water by rotary evaporation to obtain the solid Co(III)-salen-OAc complex.[1]

Phase 2: The HKR Reaction

-

Substrate Addition: Add the racemic (2,3-epoxypropyl)benzene (1.0 eq) directly to the flask containing the solid activated catalyst.[1]

-

Solvent Note: For this substrate, the reaction is best performed solvent-free or with minimal THF (only if the mixture is too viscous).[1] High concentration favors the bimetallic mechanism.

-

-

Temperature Control: Cool the mixture to 0 °C using an ice bath.

-

Why? The reaction is exothermic. Controlling the initial rate prevents a "runaway" exotherm which could degrade the catalyst or reduce enantioselectivity.

-

-

Water Addition: Add Water (0.55 eq) dropwise over 5–10 minutes.

-

Stoichiometry: 0.55 eq guarantees that the "fast" enantiomer is completely hydrolyzed.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously.

-

Monitoring: Monitor by Chiral GC or 1H NMR.

-

Endpoint: The reaction is complete when the epoxide ee reaches >99%. This typically occurs at ~52-55% conversion of the starting material.[1]

-

Phase 3: Workup and Purification[1]

The reaction mixture now contains:

Workflow Diagram:

Figure 2: Separation strategy utilizing the volatility difference between the epoxide and the diol.[1]

Step-by-Step Purification:

-

Distillation (Preferred for Epoxide): Connect the flask to a short-path distillation head. Apply high vacuum (0.1–1.0 mmHg).[1]

-

The epoxide ((2,3-epoxypropyl)benzene) will distill at approx 60–70 °C at 0.5 mmHg (or ~98°C at 17 mmHg).[1]

-

Caution: Do not overheat the pot residue, as the diol can polymerize or degrade.

-

-

Diol Isolation: The residue contains the diol and catalyst.[11]

-

The diol partitions into the EtOAc phase (or water phase depending on lipophilicity; for phenyl-diol, it prefers organics).[1] Actually, the catalyst is very soluble in organic solvents.

-

Better Method: Triturate the residue with water/hexanes. The catalyst is soluble in hexanes/DCM; the diol is soluble in hot water or polar organics.

-

Recrystallization:[1] The diol (3-phenyl-1,2-propanediol) is a solid.[1] Recrystallize from toluene or EtOAc/Hexanes to upgrade ee from ~90% to >99%.[1]

Performance Data & Benchmarks

The following data represents typical results for the HKR of (2,3-epoxypropyl)benzene using 0.5 mol% (R,R)-Co-salen.

| Parameter | Value | Notes |

| Time | 12 – 18 Hours | Highly dependent on stirring efficiency (viscosity).[1] |

| Conversion | 53 – 55% | Slightly >50% ensures high ee of recovered epoxide.[1] |

| Epoxide Yield | 42 – 45% | Theoretical max is 50%.[1] |

| Epoxide ee | > 99% | The primary metric of success. |

| Diol ee | 85 – 93% | Lower than epoxide due to minor "mismatched" reaction.[1] Upgrade via recrystallization.[1] |

| k (relative) | > 200 | Selectivity factor ( |

Expert Insights & Troubleshooting

Color as a Diagnostic Tool[1]

-

Red: Inactive Co(II).[1] Reaction will not proceed.

-